molecular formula C17H15BrClNO B1628843 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride CAS No. 1170560-78-7

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride

Cat. No. B1628843
CAS RN: 1170560-78-7
M. Wt: 364.7 g/mol
InChI Key: KIMSLGDHCFCQOM-UHFFFAOYSA-N
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Description

“1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride” is a chemical compound with the CAS Number: 714953-85-2 . It has a molecular weight of 328.21 . The IUPAC name for this compound is 1-[amino (4-bromophenyl)methyl]-2-naphthol .


Synthesis Analysis

The synthesis of this compound might involve the use of 4-Bromoaniline as a starting material . 4-Bromoaniline is a brominated aniline that is commonly used as a building block in the preparation of pharmaceutical and organic compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14BrNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is likely to be solid at room temperature . The compound consists of a hydrophobic benzene ring and an amino group .

Scientific Research Applications

Synthesis and Characterization

Complexes derived from Schiff base ligands, including those similar to 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride, have been synthesized and characterized. These complexes, obtained through reactions involving 2-hydroxy-1-naphthaldehyde and 4-amino-acetophenone, showed DNA binding activity, making them potential drug candidates (Kurt et al., 2020).

Catalytic Applications

Ruthenium catalysts derived from aminomethylbenzo[h]quinoline, synthesized through a series of reactions starting from 1-naphthylamine, have been used for ketone reduction (Facchetti et al., 2016). This underscores the compound's relevance in catalysis, particularly in facilitating chemical reductions.

Organic Light Emitting Diodes (OLEDs)

Organotin compounds derived from Schiff bases, through reactions involving 2-hydroxynaphthaldehyde and 2-aminophenol derivatives, have been utilized in OLEDs. These compounds exhibited electroluminescence properties, indicating their potential in electronics (García-López et al., 2014).

Antituberculosis Activity

Compounds with structures related to 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride have shown high antituberculosis activity. This highlights the potential of such compounds in developing new treatments for tuberculosis (Omel’kov et al., 2019).

Antibacterial and Modulatory Activity

Derivatives of naphthoquinone, synthesized from compounds structurally related to the target molecule, exhibited antibacterial and modulatory activity against bacterial strains. This suggests the therapeutic potential of these compounds in addressing bacterial resistance (Figueredo et al., 2020).

properties

IUPAC Name

1-[amino-(4-bromophenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO.ClH/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMSLGDHCFCQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588731
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride

CAS RN

1170560-78-7
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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